molecular formula C15H19N5O3 B2776419 1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876671-28-2

1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2776419
CAS No.: 876671-28-2
M. Wt: 317.349
InChI Key: PBVHLCZTABTLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative characterized by an imidazo[2,1-f]purine-2,4-dione core. The compound features methyl groups at positions 1 and 7, a 2-oxopropyl substituent at position 3, and a propyl group at position 8.

Properties

IUPAC Name

4,7-dimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-5-6-18-9(2)7-19-11-12(16-14(18)19)17(4)15(23)20(13(11)22)8-10(3)21/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVHLCZTABTLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering signal transduction pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Profiles of Selected Analogs
Compound Name Biological Activity Potency/IC₅₀ Reference
3i () 5-HT1A/5-HT7 receptor ligand Ki = 15–30 nM
ALTA_2 () EphB4 kinase inhibition IC₅₀ = 2.7–2.9 μM
3-(2-Chlorobenzyl) Derivative () TGF-β suppression Not reported
8-Allyl Derivative () Acute toxicity (mouse) LD₅₀ = 1.785 mg/kg
Table 2: Structural Impact on Lipophilicity
Compound Name logP (Calculated) Key Substituent Influence
Target Compound ~1.8 2-Oxopropyl enhances polarity
8-(3-Morpholinylpropyl) ~2.5 Morpholine improves water solubility
1,6,7-Trimethyl-3-piperidinylethyl ~3.1 Piperidine increases lipophilicity

Research Findings and Trends

Substituent Flexibility : Position 3 tolerates both aromatic (e.g., cinnamyl) and aliphatic (e.g., 2-oxopropyl) groups, with aryl groups favoring receptor binding and alkyl/heterocyclic groups enhancing kinase inhibition .

Position 8 Optimization : Propyl or butyl chains balance metabolic stability and potency, while bulky groups (e.g., morpholinylpropyl) may reduce CNS penetration due to increased molecular weight .

Safety Considerations : Allyl and chlorobenzyl substituents correlate with toxicity risks, necessitating careful design for therapeutic applications .

Biological Activity

1,7-Dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the imidazo[2,1-f]purine class. Its unique structure suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and specific case studies demonstrating its effects in various biological contexts.

Chemical Structure and Properties

The compound's molecular formula is C15H19N5OC_{15}H_{19}N_{5}O, and it features key functional groups that contribute to its biological activity. The imidazo[2,1-f]purine core is known for its role in various biochemical processes, while the oxopropyl and propyl substituents may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may bind to various receptors, altering their activity and influencing downstream signaling cascades.
  • Apoptosis Induction : Evidence indicates that this compound can trigger apoptosis in cancer cell lines by modulating pro-apoptotic and anti-apoptotic factors.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For example:

  • Cell Line Studies : In vitro assays using MCF-7 breast cancer cells demonstrated significant cytotoxicity with an IC50 value of approximately 23.97±0.6723.97\pm 0.67 µM. This suggests a moderate level of efficacy compared to standard chemotherapeutic agents like Sorafenib (IC50 = 7.55±0.407.55\pm 0.40 µM) .
  • Mechanistic Insights : Further analysis revealed that treatment with this compound resulted in increased expression of pro-apoptotic markers such as Bax and caspases (caspase 8 and 9), while decreasing levels of the anti-apoptotic protein Bcl-2 . This shift indicates a potential mechanism through which the compound induces apoptosis.
CompoundIC50 (µM)Mechanism
1,7-Dimethyl-3-(2-Oxopropyl)-8-propyl23.97 ± 0.67Induces apoptosis via Bax and caspases
Sorafenib7.55 ± 0.40Standard chemotherapy agent

Other Biological Activities

In addition to its anticancer properties, there are indications that this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Preliminary data suggest that derivatives of this compound could possess anti-inflammatory properties, potentially through modulation of cytokine production .
  • Analgesic Activity : Some studies have reported analgesic effects associated with similar imidazo[2,1-f]purines, indicating a broader pharmacological profile that warrants further investigation .

Q & A

Basic Research Questions

What synthetic strategies are optimal for preparing 1,7-dimethyl-3-(2-oxopropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the imidazo[2,1-f]purine core via cyclization under acidic/basic conditions, followed by functionalization of substituents (e.g., propyl, oxopropyl groups). Key steps include:

  • Core formation : Cyclization of purine precursors using catalysts like Pd or Cu (as in ).
  • Substituent introduction : Alkylation or nucleophilic substitution for propyl/oxopropyl groups.
  • Purification : Use HPLC or column chromatography to achieve >95% purity (see ).
    Optimization involves adjusting solvents (e.g., DMF for solubility), temperature (60–100°C), and catalysts (e.g., K₂CO₃ for deprotonation). Monitor progress via TLC and NMR .

How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., using ACD/Labs or ChemDraw) to confirm substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., Q-TOF instruments, as in ).
  • X-ray crystallography : For unambiguous confirmation of 3D structure, if crystals are obtainable .

Advanced Research Questions

What experimental designs are recommended to investigate the compound’s mechanism of action in neurological pathways?

Methodological Answer:
Leverage structural analogs (e.g., 5-HT1A receptor agonists from ) to design studies:

  • In vitro assays :
    • Radioligand binding assays (e.g., competition with [³H]-8-OH-DPAT for 5-HT1A receptor affinity).
    • Functional cAMP inhibition assays to assess G-protein coupling.
  • In vivo models :
    • Forced swim test (FST) or tail suspension test (TST) in mice to evaluate antidepressant-like activity.
    • Include receptor antagonists (e.g., WAY-100635) to confirm target specificity .

How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Address discrepancies via:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., propyl vs. isobutyl groups) and compare activity (e.g., highlights how minor structural changes alter 5-HT1A agonism).
  • Pharmacokinetic profiling : Measure brain penetration (via LC-MS) to rule out bioavailability issues.
  • Dose-response curves : Ensure activity is concentration-dependent and reproducible across cell lines/animal models .

What methodologies are critical for studying interactions between this compound and enzymatic targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to enzymes (e.g., kinases or phosphatases). Validate with mutagenesis studies (e.g., alanine scanning of active sites) .
  • Kinetic assays : Measure enzyme inhibition (IC₅₀) via fluorogenic substrates (e.g., ATPase activity assays for kinase targets).
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding affinity (ΔG, ΔH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.